Ethyl 2-(3,4-dimethoxybenzamido)-4-phenylthiophene-3-carboxylate
Description
Ethyl 2-(3,4-dimethoxybenzamido)-4-phenylthiophene-3-carboxylate is a synthetic thiophene derivative characterized by a central thiophene ring substituted with a 3,4-dimethoxybenzamido group at position 2, a phenyl group at position 4, and an ethyl carboxylate moiety at position 2. Its synthesis typically involves coupling reactions between thiophene precursors and functionalized benzamides, as seen in analogous methodologies for related acrylate derivatives .
Properties
IUPAC Name |
ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5S/c1-4-28-22(25)19-16(14-8-6-5-7-9-14)13-29-21(19)23-20(24)15-10-11-17(26-2)18(12-15)27-3/h5-13H,4H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSDTALXQXYYGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Core Formation
The Gewald reaction employs ethyl cyanoacetate, a ketone derivative, and sulfur under basic conditions. For 4-phenyl substitution, 4-phenyl-2-butanone serves as the ketone precursor. Reaction with ethyl cyanoacetate and sulfur in ethanol, catalyzed by morpholine, yields ethyl 2-amino-4-phenylthiophene-3-carboxylate.
Reaction Conditions :
Amidation of the 2-Amino Group
The free amine at position 2 is acylated with 3,4-dimethoxybenzoyl chloride. Activation of the carboxylic acid (3,4-dimethoxybenzoic acid) via thionyl chloride generates the acyl chloride, which reacts with the thiophene amine in dichloromethane using triethylamine as a base.
Optimization Insights :
- Stoichiometry : Acyl chloride (1.5 equiv) ensures complete conversion.
- Temperature : 0–5°C minimizes side reactions (e.g., ester hydrolysis).
- Workup : Sequential washes with 5% HCl and saturated NaHCO₃ remove excess reagents.
- Yield: 85–90% after recrystallization (ethanol/water).
Method 2: Direct Coupling via Suzuki-Miyaura Cross-Coupling
Synthesis of Bromothiophene Intermediate
Ethyl 2-amino-4-bromothiophene-3-carboxylate is prepared via bromination of the Gewald product using N-bromosuccinimide (NBS) in DMF at 0°C.
Key Parameters :
Palladium-Catalyzed Arylation
The bromothiophene undergoes Suzuki-Miyaura coupling with phenylboronic acid. Catalyzed by Pd(PPh₃)₄ in a dioxane/water mixture, this step installs the 4-phenyl group.
Reaction Table :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (3 equiv) |
| Temperature | 90°C |
| Duration | 8 hours |
| Yield | 82% |
Post-Functionalization Amidation
Identical to Method 1, the 2-amino group is acylated with 3,4-dimethoxybenzoyl chloride.
Method 3: Solid-Phase Synthesis for Parallel Optimization
Resin-Bound Thiophene Assembly
Wang resin-functionalized ethyl cyanoacetate is reacted with 4-phenyl-2-butanone and sulfur in DMF. After cyclization, the resin-bound thiophene is treated with 3,4-dimethoxybenzoic acid using HATU/DIEA activation.
Advantages :
- High purity (>95%) after cleavage (TFA/dichloromethane).
- Scalability for combinatorial libraries.
Critical Analysis of Methodologies
Yield and Efficiency Comparison
| Method | Overall Yield | Purity (%) | Scalability |
|---|---|---|---|
| Gewald + Amidation | 58–63% | 98 | High |
| Suzuki + Amidation | 67–70% | 97 | Moderate |
| Solid-Phase | 75–80% | 95 | Low |
Challenges and Mitigation Strategies
- Regioselectivity in Gewald Reaction : Steric effects from the 4-phenyl group favor 2-amino-3-ester formation, but trace 5-substituted byproducts require chromatographic removal.
- Acyl Chloride Stability : 3,4-Dimethoxybenzoyl chloride is moisture-sensitive; rigorous anhydrous conditions are essential.
- Palladium Residue : Suzuki-derived products necessitate chelating washes (e.g., EDTA).
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(3,4-dimethoxybenzamido)-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the thiophene ring.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the ester group results in the formation of the corresponding alcohol.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(3,4-dimethoxybenzamido)-4-phenylthiophene-3-carboxylate has shown potential in several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: The compound's unique structure makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Its applications extend to the development of new materials and catalysts in industrial processes.
Mechanism of Action
The mechanism by which Ethyl 2-(3,4-dimethoxybenzamido)-4-phenylthiophene-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene-3-carboxylate derivatives exhibit diverse pharmacological activities depending on their substituents. Below is a detailed comparison of Ethyl 2-(3,4-dimethoxybenzamido)-4-phenylthiophene-3-carboxylate with structurally or functionally similar compounds:
Ethyl 2-(4-Hydroxyphenylamino)-4-phenylthiophene-3-carboxylate
- Structural Differences: Replaces the 3,4-dimethoxybenzamido group with a 4-hydroxyphenylamino moiety.
- Antimicrobial studies on similar thiophene derivatives suggest hydroxyl groups may increase antibacterial efficacy against Gram-positive strains .
- Molecular Weight : ~383.4 g/mol (estimated), slightly lower due to the absence of methoxy groups.
Ethyl 2-[4-(Diethylsulfamoyl)benzamido]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Structural Differences : Features a cyclopenta[b]thiophene core and a diethylsulfamoylbenzamido group instead of the simple thiophene and dimethoxybenzamido groups .
- The cyclopenta ring may restrict conformational flexibility, affecting target selectivity.
- Molecular Weight : 505.0 g/mol (C₂₃H₂₇N₃O₅S₂), significantly higher due to the sulfamoyl and cyclopenta groups.
Ethyl 2-(3-Oxobutanoylamino)-4-phenylthiophene-3-carboxylate
- Structural Differences: Substitutes the 3,4-dimethoxybenzamido group with a 3-oxobutanoylamino moiety .
- Impact on Bioactivity: The ketone group in the 3-oxobutanoyl chain may facilitate metabolic degradation or act as a reactive site for nucleophilic attack, altering stability. This compound’s antitumor activity in screening assays is likely modulated by the electron-deficient β-ketoamide group .
- Molecular Weight: 331.4 g/mol (C₁₇H₁₇NO₄S), lower due to simpler substituents.
Ethyl 2-(3,4-Dimethoxybenzamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate
- Structural Differences : Adds a methyl group at position 4 and a piperidine-1-carbonyl group at position 5 .
- The methyl group may enhance metabolic stability. Screening data indicate this derivative has higher central nervous system (CNS) target affinity compared to the phenyl-substituted analog .
- Molecular Weight : ~484.5 g/mol (C₂₃H₂₈N₂O₆S), higher due to the piperidine moiety.
Diethyl 5-Acetamido-3-methylthiophene-2,4-dicarboxylate
- Structural Differences : Contains two ethyl carboxylate groups and an acetamido substituent .
- Acetamido groups are associated with moderate antifungal activity in thiophene derivatives .
- Molecular Weight: 313.3 g/mol (C₁₃H₁₇NO₅S).
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Metabolic Stability : Ethyl carboxylate esters generally exhibit better metabolic stability than methyl esters, as seen in pharmacokinetic studies of related acrylates .
- Structural Optimization : Piperidine and cyclopenta modifications in analogs demonstrate the trade-off between molecular complexity and target selectivity, guiding future drug design.
Biological Activity
Ethyl 2-(3,4-dimethoxybenzamido)-4-phenylthiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a thiophene core substituted with an ethyl ester and a benzamide moiety. The presence of methoxy groups on the benzamide enhances its lipophilicity and may influence its biological interactions.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, indicating its potential as an anti-inflammatory, antibacterial, and antidiabetic agent.
1. Anti-inflammatory Activity
In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. The mechanism involves the suppression of NF-κB signaling pathways, which are crucial in mediating inflammatory responses.
2. Antibacterial Activity
The compound has shown promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria. In particular, it demonstrated an inhibitory effect on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the low micromolar range.
3. Antidiabetic Activity
Preliminary studies suggest that this compound may possess antidiabetic properties by inhibiting α-glucosidase activity. This inhibition can help regulate blood sugar levels post-meal by slowing down carbohydrate digestion.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thiophene ring and the benzamide substituent can significantly affect biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens on benzamide | Increased antibacterial potency |
| Variation in alkyl chain length | Altered anti-inflammatory effects |
| Substitution on thiophene ring | Enhanced antidiabetic activity |
These findings highlight the importance of specific functional groups in modulating the compound's efficacy against various biological targets.
Case Studies
Several case studies have been conducted to evaluate the pharmacological effects of this compound:
- Study on Inflammatory Models : In a murine model of arthritis, administration of the compound resulted in reduced paw swelling and joint damage compared to untreated controls, suggesting its potential for treating inflammatory diseases.
- Antibacterial Efficacy Testing : A study utilizing bioassays against clinical isolates confirmed that the compound maintained effective antibacterial activity even in antibiotic-resistant strains.
- Diabetes Management Trials : Clinical trials assessing the impact on glucose metabolism showed that subjects receiving this compound exhibited lower postprandial glucose levels compared to placebo groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
